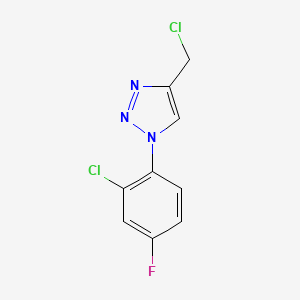
1-(2-chloro-4-fluorophenyl)-4-(chloromethyl)-1H-1,2,3-triazole
Descripción general
Descripción
1-(2-Chloro-4-fluorophenyl)-4-(chloromethyl)-1H-1,2,3-triazole, or 1-CFCT, is an organic compound commonly used in scientific research. It is a heterocyclic aromatic compound, meaning it contains both carbon and nitrogen atoms in its ring structure. 1-CFCT is a compound of interest due to its unique properties, which make it useful for a variety of scientific applications.
Aplicaciones Científicas De Investigación
Structural Analysis and Intermolecular Interactions
- Experimental and Theoretical Analysis of Intermolecular Interactions in 1,2,4-Triazoles : A study synthesized and characterized two biologically active 1,2,4-triazole derivatives, focusing on different intermolecular interactions such as C–H⋯O, C–H⋯π, and lp⋯π interactions. The findings provide insights into the structural aspects and potential applications of triazole derivatives in drug design and material science (Shukla, Mohan, Vishalakshi, & Chopra, 2014).
Synthesis and Characterization
- Synthesis and Pharmacological Studies of Ferrocene-1H-1,2,3-Triazole Hybrids : This research involved designing and synthesizing a series of ferrocene-1H-1,2,3-triazole hybrids, demonstrating their low toxicity and neuroprotective effects. Such studies highlight the versatility of triazole derivatives in developing new therapeutic agents (Haque et al., 2017).
Molecular Interactions and Properties
- Relevant π-Hole Tetrel Bonding Interactions in Ethyl 2-Triazolyl-2-Oxoacetate Derivatives : This paper reports on the synthesis, characterization, and analysis of triazole derivatives, emphasizing the impact of substituents on nucleophilic/electrophilic interactions. Such studies are crucial for understanding the chemical behavior and potential applications of triazole derivatives in molecular recognition and catalysis (Ahmed, Yasin, Aziz, Khan, Tahir, Gil, & Frontera, 2020).
Antimicrobial Studies
- Antimicrobial Studies of Certain 1,2,4-Triazole Derivatives : Research on a new class of 1,2,4-triazole derivatives showed enhanced pharmacological properties with halogen substituents, indicating better antimicrobial agents. Such studies contribute to the development of new antimicrobial compounds to combat resistant strains (Desabattina, Aluru, Narasimha, Dharmapuri, & Rao, 2014).
Direcciones Futuras
1,2,4-triazoles, including “1-(2-chloro-4-fluorophenyl)-4-(chloromethyl)-1H-1,2,3-triazole”, have immense potential in the field of medicinal chemistry . They are being studied for their antifungal properties and their potential to combat drug resistance in various fungal pathogens . This review will assist researchers in the development of new potential antifungal drug candidates with high effectiveness and selectivity .
Propiedades
IUPAC Name |
1-(2-chloro-4-fluorophenyl)-4-(chloromethyl)triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2FN3/c10-4-7-5-15(14-13-7)9-2-1-6(12)3-8(9)11/h1-3,5H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVMJTJNBQXWRKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)N2C=C(N=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



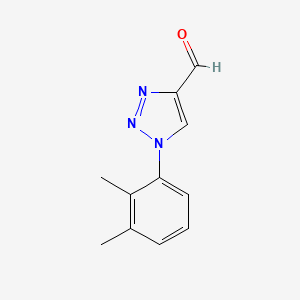
![6-[(1,1,1-Trifluoropropan-2-yl)oxy]pyridine-3-carboxylic acid](/img/structure/B1467298.png)

![tert-Butyl 4-oxooctahydropyrrolo[3,4-c]azepine-2(1H)-carboxylate](/img/structure/B1467301.png)
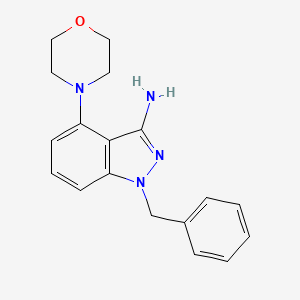
![3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}propane-1,2-diol](/img/structure/B1467306.png)
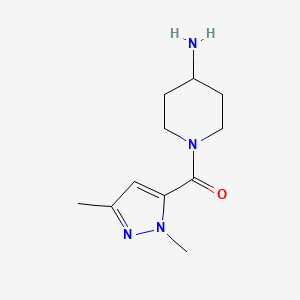
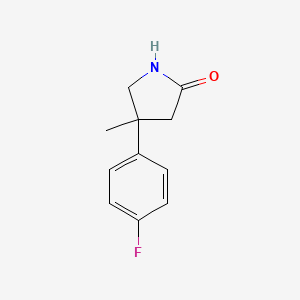
![2-{[3-(Hydroxymethyl)pyrrolidin-1-yl]methyl}benzonitrile](/img/structure/B1467311.png)
![{1-[(5-Chlorothiophen-2-yl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B1467312.png)
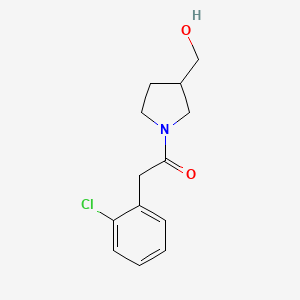
![{1-[(2-Chloro-4-fluorophenyl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B1467316.png)
![N-tert-butyl-2-[3-(hydroxymethyl)pyrrolidin-1-yl]acetamide](/img/structure/B1467317.png)
![{1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1467319.png)